

Spectroscopic Profile of Phellandral: A Technical Guide

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Compound of Interest

Compound Name: *Phellandral*

Cat. No.: *B3342473*

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An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the monoterpenoid aldehyde, **Phellandral**.

Introduction

Phellandral, scientifically known as 4-isopropylcyclohex-1-ene-1-carbaldehyde, is a naturally occurring monoterpenoid aldehyde found in the essential oils of various plants, notably in several Eucalyptus species. Its chemical formula is $C_{10}H_{16}O$, and it has a molecular weight of 152.23 g/mol. This technical guide provides a comprehensive overview of the spectroscopic data for **Phellandral**, including 1H NMR, ^{13}C NMR, IR, and MS data, along with the experimental protocols for their acquisition. This information is crucial for researchers and scientists involved in natural product chemistry, drug development, and quality control of essential oils.

Spectroscopic Data

The structural elucidation and characterization of **Phellandral** are heavily reliant on modern spectroscopic techniques. The following sections present the key spectroscopic data in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **Phellandral** are summarized below. While a complete,

experimentally verified dataset from a single source is not publicly available, the following tables are compiled from typical chemical shift ranges and data for structurally similar compounds.

Table 1: ^1H NMR Spectroscopic Data for **Phellandral** (Predicted)

Proton	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
H-1 (CHO)	9.4 - 9.8	s	-
H-2	6.7 - 7.0	m	-
H-3, H-5	2.0 - 2.5	m	-
H-4	1.8 - 2.2	m	-
H-6	1.4 - 1.8	m	-
H-7 ($\text{CH}(\text{CH}_3)_2$)	2.2 - 2.6	sept	~ 6.8
H-8, H-9 ($\text{CH}(\text{CH}_3)_2$)	0.9 - 1.1	d	~ 6.8

Note: Predicted data is based on structure-activity relationships and data from analogous compounds. Actual experimental values may vary.

Table 2: ^{13}C NMR Spectroscopic Data for **Phellandral** (Predicted)

Carbon	Chemical Shift (δ) [ppm]
C-1 (CHO)	190 - 195
C-2	150 - 155
C-3	140 - 145
C-4	30 - 35
C-5	25 - 30
C-6	20 - 25
C-7 (CH(CH ₃) ₂)	30 - 35
C-8, C-9 (CH(CH ₃) ₂)	20 - 25

Note: Predicted data is based on established chemical shift increments and spectral data of similar terpenoids.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **Phellandral** are indicative of its aldehyde and alkene functionalities.

Table 3: FT-IR Spectroscopic Data for **Phellandral**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (alkane)
~2870	Medium	C-H stretch (alkane)
~2720	Medium	C-H stretch (aldehyde)
~1685	Strong	C=O stretch (α,β -unsaturated aldehyde)
~1645	Medium	C=C stretch (alkene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of **Phellandral** shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for **Phellandral**

m/z	Relative Intensity (%)	Possible Fragment
152	$[M]^+$	Molecular Ion
137	$[M - CH_3]^+$	
123	$[M - C_2H_5]^+$	
109	$[M - C_3H_7]^+$ or $[M - (CH_3)_2CH]^+$	
95	$[M - C_4H_7O]^+$	
81	$[C_6H_9]^+$	
67	$[C_5H_7]^+$	
41	$[C_3H_5]^+$	

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of **Phellandral**, typically isolated from essential oils.

Sample Preparation

Phellandral is usually obtained from the essential oil of plants like Eucalyptus species through fractional distillation or preparative gas chromatography. For spectroscopic analysis, the purified compound is dissolved in an appropriate deuterated solvent for NMR (e.g., $CDCl_3$) or analyzed neat as a thin film (for IR) or introduced into the mass spectrometer after chromatographic separation.

NMR Spectroscopy

- Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
- Solvent: Deuterated chloroform (CDCl_3) is a common solvent.
- ^1H NMR: Standard pulse programs are used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm).
- ^{13}C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. Chemical shifts are referenced to the solvent peak (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

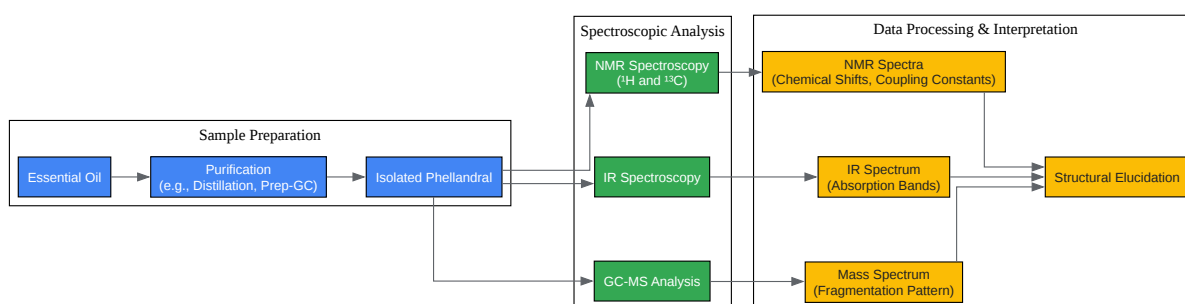
- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Method: The spectrum is typically recorded using a thin film of the neat sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum is scanned over the mid-infrared range (typically 4000-400 cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS)

- Gas Chromatograph: Equipped with a capillary column suitable for essential oil analysis (e.g., DB-5 or HP-5ms).
- Carrier Gas: Helium is commonly used as the carrier gas.
- Oven Program: A temperature gradient is programmed to separate the components of the essential oil, for example, starting at 60°C and ramping up to 240°C.
- Mass Spectrometer: An electron ionization (EI) source is typically used with an ionization energy of 70 eV. The mass analyzer scans a mass range of, for example, 40-400 amu.
- Identification: **Phellandral** is identified by its retention time and by comparing its mass spectrum with reference spectra in databases such as the NIST library.^[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Phellandral**.



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Caption: Workflow for the spectroscopic analysis of **Phellandral**.

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References

- 1. Phellandral | C₁₀H₁₆O | CID 89488 - PubChem [pubchem.ncbi.nlm.nih.gov]
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